Ethyl linoleate-d2

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

Ethyl linoleate-d2 (CAS 1404475-07-5, also known as di-deuterated ethyl linoleate, RT001, or deulinoleate ethyl) is a stable isotopologue of the essential omega-6 polyunsaturated fatty acid ethyl ester, linoleic acid ethyl ester (CAS 544-35-4), wherein two deuterium atoms are site-specifically incorporated at the bis-allylic 11,11-position. This strategic deuteration yields a compound that is chemically and biologically recognized as identical to its non-deuterated counterpart, yet possesses a distinct +2 Da mass shift critical for mass spectrometry applications and a profoundly altered susceptibility to oxidative degradation due to the kinetic isotope effect at the carbon-deuterium bond.

Molecular Formula C20H36O2
Molecular Weight 310.5 g/mol
CAS No. 1404475-07-5
Cat. No. B10832585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl linoleate-d2
CAS1404475-07-5
Molecular FormulaC20H36O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i10D2
InChIKeyFMMOOAYVCKXGMF-XMCVDNGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl Linoleate-d2 (CAS 1404475-07-5): A Deuterated Isotopologue for Quantitative Lipidomics and Reinforced Lipid Research


Ethyl linoleate-d2 (CAS 1404475-07-5, also known as di-deuterated ethyl linoleate, RT001, or deulinoleate ethyl) is a stable isotopologue of the essential omega-6 polyunsaturated fatty acid ethyl ester, linoleic acid ethyl ester (CAS 544-35-4), wherein two deuterium atoms are site-specifically incorporated at the bis-allylic 11,11-position [1]. This strategic deuteration yields a compound that is chemically and biologically recognized as identical to its non-deuterated counterpart, yet possesses a distinct +2 Da mass shift critical for mass spectrometry applications and a profoundly altered susceptibility to oxidative degradation due to the kinetic isotope effect at the carbon-deuterium bond [2].

Why Ethyl Linoleate-d2 Cannot Be Replaced by Non-Deuterated or Alternatively Labeled Ethyl Linoleate Analogs


The substitution of ethyl linoleate-d2 with its non-deuterated form (ethyl linoleate) or with other deuterated analogs such as ethyl linoleate-d5 is fundamentally precluded by three critical performance parameters. First, the non-deuterated compound lacks the requisite mass shift, rendering it analytically invisible for use as an internal standard in stable isotope dilution assays, a cornerstone of accurate lipid quantitation . Second, the strategic placement of deuterium at the bis-allylic 11,11-position in ethyl linoleate-d2 confers a quantifiable resistance to lipid peroxidation—a property absent in the non-deuterated molecule and not replicated by labeling at other positions—which directly underpins its therapeutic investigation in diseases driven by oxidative stress [1]. Third, the clinical pharmacokinetic profile of ethyl linoleate-d2, characterized by a 6-hour time-to-peak plasma concentration and attainment of steady-state by 28 days, is a unique feature of this specific isotopologue that cannot be extrapolated to other labeled analogs [2].

Ethyl Linoleate-d2 Quantitative Evidence: Analytical and Therapeutic Differentiation from Ethyl Linoleate


Isotopic Purity and Chemical Identity: Ethyl Linoleate-d2 vs. Ethyl Linoleate

Ethyl linoleate-d2 is supplied with a standard purity of 98%, verified by NMR, HPLC, and GC analysis . In contrast to non-deuterated ethyl linoleate (CAS 544-35-4, MW 308.50 g/mol), the incorporation of two deuterium atoms at the 11,11-position increases the molecular mass by approximately 2.01 Da to 310.51 g/mol . This mass shift is a fundamental requirement for its use as an internal standard in quantitative mass spectrometry, enabling precise discrimination from the endogenous, non-labeled analyte in complex biological matrices.

Analytical Chemistry Stable Isotope Labeling Mass Spectrometry

Resistance to Lipid Peroxidation: Ethyl Linoleate-d2 vs. Non-Deuterated Ethyl Linoleate

The replacement of hydrogen with deuterium at the bis-allylic 11,11-position in ethyl linoleate-d2 strengthens the C-D bond relative to a C-H bond, conferring resistance to hydrogen abstraction, the rate-limiting step in lipid peroxidation (LPO) [1]. While quantitative in vitro oxidation rates are not provided in the primary clinical literature, the downstream consequence of this kinetic isotope effect is that a therapeutic target of >20% D2-LA (ethyl linoleate-d2) relative to total linoleic acid in plasma and red blood cell membranes was established as necessary to confer cellular protection against oxidative damage [2]. This resistance is not a property of the non-deuterated comparator, ethyl linoleate, which is fully susceptible to LPO initiation at the same site.

Oxidative Stress Neurodegeneration Reinforced Lipids

Clinical Pharmacokinetics: Ethyl Linoleate-d2 (RT001) vs. Non-Deuterated Ethyl Linoleate Comparator

In a Phase I/II double-blind, comparator-controlled clinical trial in Friedreich's ataxia patients, ethyl linoleate-d2 (RT001) exhibited a distinct and quantifiable pharmacokinetic profile. Following oral administration, plasma concentrations of D2-LA peaked at approximately 6 hours post-dose and approached steady-state by day 28 of daily dosing [1]. This study directly compared RT001 (administered at 1.8 g/day or 9.0 g/day) against a matching dose of non-deuterated ethyl linoleate as an active comparator, establishing that the deuterated compound was safe, tolerable, and bioavailable, with plasma levels reaching saturation by the end of the 28-day treatment period [2].

Clinical Pharmacology Neurodegenerative Disease Friedreich's Ataxia

Clinical Efficacy Signal: Improvement in Peak Workload for Ethyl Linoleate-d2 (RT001) vs. Placebo Comparator

In the same Phase I/II clinical trial, treatment with ethyl linoleate-d2 (RT001) resulted in a statistically significant improvement in peak workload compared to the comparator group (which received non-deuterated ethyl linoleate). Specifically, the drug group demonstrated an improvement in peak workload of 0.16 watts/kg (P = 0.008) [1]. This objective, quantitative measure of exercise capacity provides an early signal of clinical efficacy directly attributable to the deuterated compound, which was not observed in patients receiving the non-deuterated analog.

Clinical Efficacy Friedreich's Ataxia Cardiopulmonary Exercise Testing

Ethyl Linoleate-d2 (CAS 1404475-07-5): Validated Research and Procurement Applications


Quantitative Lipidomics and Fatty Acid Ethyl Ester (FAEE) Analysis

Ethyl linoleate-d2 serves as a high-purity (98%), deuterated internal standard for the accurate quantification of ethyl linoleate in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) . Its +2 Da mass shift from the endogenous analyte eliminates signal overlap and corrects for sample preparation variability and matrix effects, ensuring precise and reproducible measurements in studies of lipid metabolism, alcohol consumption biomarkers, and nutritional research [1].

Clinical Development of Reinforced Lipid Therapeutics

Ethyl linoleate-d2, as the active pharmaceutical ingredient RT001, is the subject of ongoing clinical investigation for the treatment of neurodegenerative diseases driven by lipid peroxidation, most notably Friedreich's ataxia . Procurement of high-purity, GMP-grade ethyl linoleate-d2 is essential for supporting these clinical trials and for further pre-clinical research into the therapeutic potential of reinforced lipids in conditions such as infantile neuroaxonal dystrophy and other oxidative stress-related disorders [1].

Mechanistic Studies of Lipid Peroxidation and Cellular Protection

The site-specific deuteration at the bis-allylic 11,11-position in ethyl linoleate-d2 provides a unique chemical tool for investigating the kinetics and biological consequences of lipid peroxidation in cellular and in vivo models . By comparing the oxidative stability and downstream effects of the deuterated compound against its non-deuterated counterpart, researchers can directly probe the role of LPO in disease pathogenesis and evaluate the efficacy of novel antioxidant or reinforced lipid strategies [1].

Pharmacokinetic and Metabolic Tracing Studies

The distinctive mass signature of ethyl linoleate-d2 enables its use as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of linoleic acid ethyl ester . Its conversion to the deuterated arachidonic acid metabolite (D2-AA) can be tracked and quantified in plasma and red blood cell membranes, providing critical insights into the metabolic fate and long-term accretion of deuterated PUFAs in target tissues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl linoleate-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.